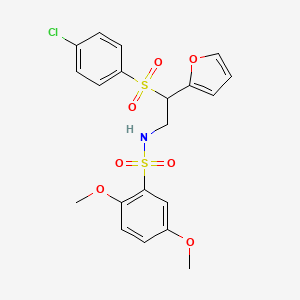
N-(2-((4-chlorophenyl)sulfonyl)-2-(furan-2-yl)ethyl)-2,5-dimethoxybenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-((4-chlorophenyl)sulfonyl)-2-(furan-2-yl)ethyl)-2,5-dimethoxybenzenesulfonamide is a useful research compound. Its molecular formula is C20H20ClNO7S2 and its molecular weight is 485.95. The purity is usually 95%.
BenchChem offers high-quality N-(2-((4-chlorophenyl)sulfonyl)-2-(furan-2-yl)ethyl)-2,5-dimethoxybenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-((4-chlorophenyl)sulfonyl)-2-(furan-2-yl)ethyl)-2,5-dimethoxybenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
N-(2-((4-chlorophenyl)sulfonyl)-2-(furan-2-yl)ethyl)-2,5-dimethoxybenzenesulfonamide is part of a class of compounds known for their complex synthesis and diverse chemical properties. One notable method involves the reaction of ethyl 3,4-dimethoxyphenylpropionale with chlorosulfonic acid, yielding various sulfochloride intermediates, which are then converted into sulfonamides through the action of ammonia or substituted aromatic amines (Catsoulacos & Camoutsis, 1976). This process exemplifies the intricate synthetic pathways involved in producing sulfonamide derivatives, highlighting their potential for a wide range of applications in scientific research.
Structural and Molecular Analysis
The crystal structures of related N-aryl-2,5-dimethoxybenzenesulfonamides have been studied, revealing the importance of intramolecular interactions such as C-H...O and N-H...Cl in stabilizing molecular conformations. These structural analyses provide insights into the supramolecular architectures that these compounds can form, which is crucial for understanding their reactivity and potential applications in materials science and pharmacology (Shakuntala et al., 2017).
Polymer Functionalization
The versatility of sulfonamide compounds extends to polymer science, where they have been used to functionalize polymeric materials. For instance, poly(N-tosyl-ethylene imine-alt-ethylene sulfide) has been synthesized, showcasing the ability of sulfonamide derivatives to enhance polymer solubility and thermal stability. This has significant implications for developing new polymeric materials with tailored properties for specific applications (Hori et al., 2011).
Anticancer and Apoptotic Effects
In the field of medicinal chemistry, sulfonamide derivatives have been synthesized and shown to induce apoptotic effects in cancer cells by activating key phosphorylation pathways. This suggests potential applications in developing novel anticancer therapies that target specific cellular mechanisms (Cumaoğlu et al., 2015).
Antimicrobial and Antiproliferative Agents
The design and synthesis of N-ethyl-N-methylbenzenesulfonamide derivatives have led to the discovery of compounds with significant antimicrobial and antiproliferative activities. These findings are crucial for the development of new drugs and therapeutic agents with enhanced efficacy against various microbial pathogens and cancer cells (El-Gilil, 2019).
Propiedades
IUPAC Name |
N-[2-(4-chlorophenyl)sulfonyl-2-(furan-2-yl)ethyl]-2,5-dimethoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClNO7S2/c1-27-15-7-10-17(28-2)19(12-15)31(25,26)22-13-20(18-4-3-11-29-18)30(23,24)16-8-5-14(21)6-9-16/h3-12,20,22H,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHBWJKNDMWNBON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)NCC(C2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClNO7S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-((4-chlorophenyl)sulfonyl)-2-(furan-2-yl)ethyl)-2,5-dimethoxybenzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 4-[bis(methylsulfonyl)amino]-5-bromo-2-methoxybenzenecarboxylate](/img/structure/B2880583.png)
![N-[3-(dimethylamino)propyl]-N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide](/img/structure/B2880584.png)
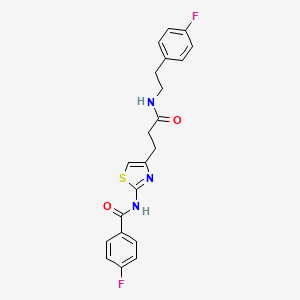
![N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-methylbenzamide hydrochloride](/img/structure/B2880587.png)
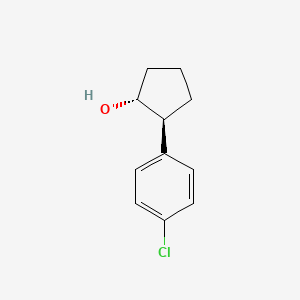
![N-[(3Z)-morpholin-3-ylidene]aminosulfonamide hydrochloride](/img/structure/B2880591.png)
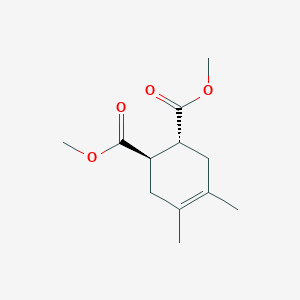
![5-ethyl-N-(4-isopropylphenyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2880595.png)
![5-Tert-butylpyrazolo[1,5-A]pyrimidin-7-OL](/img/structure/B2880597.png)
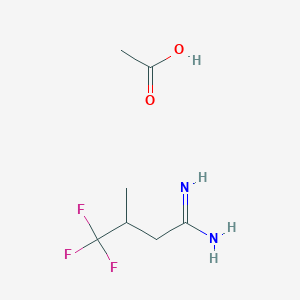

![3-(3-methoxyphenoxy)-9-(3-methoxypropyl)-2-(trifluoromethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2880601.png)